1-(5-cyclohexyl-2-oxo-1-propyl-3H-1,4-benzodiazepin-3-yl)-3-[4-(4-pyridin-3-ylpiperazin-1-yl)phenyl]urea
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the preparation of the benzodiazepine core. The key steps include:
Cyclization: Formation of the benzodiazepine ring through cyclization reactions.
Substitution: Introduction of the cyclohexyl and propyl groups at specific positions on the benzodiazepine ring.
Urea Formation: Coupling of the benzodiazepine derivative with a urea derivative to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification: Techniques such as recrystallization and chromatography to purify the final product.
Scale-Up: Adapting laboratory-scale reactions to industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.
Substituting Agents: Such as halogens and alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Can lead to the formation of ketones or carboxylic acids.
Reduction: Can result in the formation of alcohols or amines.
Substitution: Can produce a variety of substituted derivatives.
Scientific Research Applications
Chemistry: Used as a model compound for studying benzodiazepine derivatives.
Biology: Investigated for its interactions with biological receptors, particularly the bradykinin B1 receptor.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Potential applications in the development of new pharmaceuticals and chemical intermediates.
Mechanism of Action
The compound exerts its effects by binding to the bradykinin B1 receptor, a G-protein coupled receptor involved in inflammatory responses. This binding inhibits the receptor’s activity, leading to reduced inflammation and pain. The molecular targets and pathways involved include:
Bradykinin B1 Receptor: Primary target of the compound.
Signal Transduction Pathways: Inhibition of pathways that mediate inflammation and pain.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzodiazepine derivatives with varying substituents. Examples include:
Diazepam: A well-known benzodiazepine with anxiolytic properties.
Lorazepam: Another benzodiazepine used for its sedative effects.
Uniqueness
The uniqueness of “PMID12723943C12” lies in its specific structure and its selective antagonism of the bradykinin B1 receptor. This selectivity makes it a valuable compound for studying the role of this receptor in various physiological and pathological processes .
Properties
Molecular Formula |
C34H41N7O2 |
---|---|
Molecular Weight |
579.7 g/mol |
IUPAC Name |
1-(5-cyclohexyl-2-oxo-1-propyl-3H-1,4-benzodiazepin-3-yl)-3-[4-(4-pyridin-3-ylpiperazin-1-yl)phenyl]urea |
InChI |
InChI=1S/C34H41N7O2/c1-2-19-41-30-13-7-6-12-29(30)31(25-9-4-3-5-10-25)37-32(33(41)42)38-34(43)36-26-14-16-27(17-15-26)39-20-22-40(23-21-39)28-11-8-18-35-24-28/h6-8,11-18,24-25,32H,2-5,9-10,19-23H2,1H3,(H2,36,38,43) |
InChI Key |
AIHOVEHIRAAXQV-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)NC3=CC=C(C=C3)N4CCN(CC4)C5=CN=CC=C5)C6CCCCC6 |
Origin of Product |
United States |
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